molecular formula C14H14FN5O B1438868 1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105196-86-8

1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1438868
M. Wt: 287.29 g/mol
InChI Key: DGUCAPDQTJGADU-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, has a molecular weight of 287.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14FN5O/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2 . This code provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 287.3 . The InChI code provides further details about its molecular structure .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine Scaffold

Pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocycle in drug discovery, showcasing a broad spectrum of medicinal properties such as anticancer, CNS agents, anti-infective, anti-inflammatory, and CRF1 antagonists. Structure-activity relationship (SAR) studies highlight the potential for developing drug-like candidates using this scaffold. Despite significant advances, there remains considerable scope for medicinal chemists to exploit this scaffold further in drug development. The synthetic strategies employed for pyrazolo[3,4-d]pyrimidine derivatives and their biological properties are extensively reviewed, offering insights into the versatile applications of this class of compounds (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[3,4-d]pyrimidines

The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents leading to pyrazolo[3,4-d]pyrimidines are of significant interest. This review focuses on clarifying the importance of regio-orientation in the synthesis of these compounds, considering the comparable nucleophilicity of exocyclic and endocyclic NH groups, which often leads to controversies in literature regarding the substituent's positioning on the pyrimidine ring (Mohamed & Mahmoud, 2019).

Application in Hybrid Catalysts for Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diversified hybrid catalysts showcases the broader applicability of pyrazolo[3,4-d]pyrimidine derivatives. This review covers synthetic pathways and the use of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents for developing substituted pyrano[2,3-d]pyrimidin-2-one derivatives. It highlights the role of hybrid catalysts in synthesizing lead molecules, indicating a significant area for further exploration in medicinal chemistry (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

1-(2-aminoethyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUCAPDQTJGADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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